16-Keto 17|A-Estradiol-d5 (Major)
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Overview
Description
16-Keto 17|A-Estradiol-d5 (Major) is a deuterium-labeled derivative of 16-Keto 17|A-Estradiol. This compound is part of the estradiol family, which are steroidal estrogens. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound, making it valuable in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Keto 17|A-Estradiol-d5 (Major) involves the incorporation of deuterium into the 16-Keto 17|A-Estradiol molecule. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto 17|A-Estradiol-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
16-Keto 17|A-Estradiol-d5 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 16-Keto 17|A-Estradiol derivatives with different functional groups .
Scientific Research Applications
16-Keto 17|A-Estradiol-d5 (Major) has several scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways of estrogens.
Medicine: Used in drug development to study the effects of deuterium substitution on drug metabolism.
Industry: Employed in the production of deuterated drugs and other compounds
Mechanism of Action
The mechanism of action of 16-Keto 17|A-Estradiol-d5 (Major) involves its interaction with estrogen receptors. The deuterium substitution can affect the binding affinity and metabolic stability of the compound. This interaction can influence various molecular pathways, including those involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
16-Keto 17|A-Estradiol: The non-deuterated form of the compound.
Estradiol: A primary estrogen hormone with similar structural features.
Estrone: Another estrogen with a keto group at a different position
Uniqueness
16-Keto 17|A-Estradiol-d5 (Major) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,14S)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17?,18?/m1/s1/i2D2,3D,8D,13D |
InChI Key |
KJDGFQJCHFJTRH-RYDNGNLBSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CCC4([C@H]3CC(=O)C4O)C)[2H])([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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